Surinabant

Description

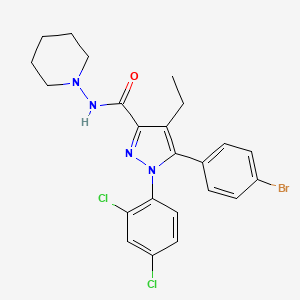

Structure

3D Structure

Properties

CAS No. |

288104-79-0 |

|---|---|

Molecular Formula |

C23H23BrCl2N4O |

Molecular Weight |

522.3 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31) |

InChI Key |

HMXDWDSNPRNUKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |

Appearance |

Solid powder |

Other CAS No. |

288104-79-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide SR 147778 SR-147778 SR147778 surinabant |

Origin of Product |

United States |

Foundational & Exploratory

Surinabant's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surinabant (SR147778) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Developed initially for smoking cessation and with potential applications in weight management, its mechanism of action is centered on the modulation of the endocannabinoid system.[1][2] This document provides a detailed technical overview of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective CB1 Receptor Antagonism

This compound functions as a direct antagonist of the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Its high affinity and selectivity for the CB1 receptor are central to its pharmacological profile.

Binding Affinity

In vitro studies have demonstrated this compound's high affinity for both rat and human CB1 receptors. Conversely, it exhibits a significantly lower affinity for the cannabinoid receptor type 2 (CB2), underscoring its selectivity.

Table 1: this compound Binding Affinities (Ki)

| Receptor | Species | Ki (nM) |

| CB1 | Rat (brain) | 0.56 |

| CB1 | Human (recombinant) | 3.5 |

| CB2 | Rat (spleen) | 400 |

| CB2 | Human | 400 |

Data sourced from Rinaldi-Carmona et al. (2004).

Off-Target Profile

Extensive screening has revealed that this compound is highly selective for the CB1 receptor, showing no significant affinity for over 100 other molecular targets at concentrations up to 1 µM. This high degree of selectivity minimizes the potential for off-target effects.

Modulation of Downstream Signaling Pathways

As an antagonist, this compound blocks the intracellular signaling cascades typically initiated by the binding of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) or exogenous agonists (e.g., THC) to the CB1 receptor. The CB1 receptor is primarily coupled to the inhibitory G protein, Gi/o.

Inhibition of Adenylyl Cyclase

Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound competitively antagonizes this effect. In functional assays, this compound reverses the inhibition of forskolin-stimulated adenylyl cyclase activity induced by CB1 agonists.

Table 2: Functional Antagonism of Adenylyl Cyclase Inhibition

| Assay | Cell Line | pA2 Value |

| Forskolin-stimulated adenylyl cyclase activity | U373 MG | 8.2 |

Data sourced from Rinaldi-Carmona et al. (2004).

Figure 1: this compound's antagonism of agonist-induced adenylyl cyclase inhibition.

Attenuation of MAP Kinase Signaling

CB1 receptor activation also stimulates the mitogen-activated protein (MAP) kinase pathway. This compound effectively blocks this agonist-induced activation.

Table 3: Inhibition of MAP Kinase Activation

| Assay | Cell Line | IC50 (nM) |

| CP 55,940-induced MAP kinase activity | CHO (expressing human CB1) | 9.6 |

Data sourced from Rinaldi-Carmona et al. (2004).

Figure 2: this compound's blockade of the MAP kinase signaling pathway.

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for CB1 and CB2 receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from tissues (e.g., rat brain) or cells expressing the receptor of interest.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CP 55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assays

These functional assays measure the ability of a compound to modulate the activity of adenylyl cyclase.

-

Objective: To determine the functional antagonist activity of this compound at the CB1 receptor.

-

General Protocol:

-

Cell Culture: Cells expressing the CB1 receptor (e.g., U373 MG) are cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a CB1 receptor agonist (e.g., CP 55,940) in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Quantification: The amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined, and a pA2 value is calculated.

-

Clinical Investigations: Smoking Cessation Trial (NCT00432575)

This compound was evaluated for its efficacy in smoking cessation in a randomized, double-blind, placebo-controlled clinical trial.

Table 4: Key Parameters of the SURSMOKE Clinical Trial (NCT00432575)

| Parameter | Description |

| Objective | To assess the efficacy and safety of different doses of this compound as an aid for smoking cessation. |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group. |

| Participants | Smokers of at least 10 cigarettes per day. |

| Intervention Groups | - this compound 2.5 mg/day- this compound 5 mg/day- this compound 10 mg/day- Placebo |

| Treatment Duration | 8 weeks of oral administration. |

| Follow-up | 6 weeks post-treatment. |

| Primary Outcome | 4-week continuous abstinence rates during weeks 5 through 8. |

While the trial did not demonstrate a significant improvement in smoking cessation rates compared to placebo, it did show a dose-dependent reduction in post-cessation weight gain.

Conclusion

This compound's mechanism of action is characterized by its high affinity and selectivity as a CB1 receptor antagonist. By blocking the effects of endocannabinoids at the CB1 receptor, it modulates downstream signaling pathways, including the inhibition of adenylyl cyclase and the attenuation of MAP kinase activation. Its well-defined in vitro pharmacological profile and high selectivity suggested therapeutic potential. However, clinical trial results for smoking cessation did not meet the primary efficacy endpoint, though an effect on weight gain was observed. This in-depth understanding of its mechanism of action is crucial for the continued exploration of CB1 receptor antagonism in various therapeutic areas.

References

- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

Surinabant: A Technical Whitepaper on its CB1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surinabant (SR147778) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system involved in regulating a multitude of physiological processes. Developed by Sanofi-Aventis, this compound has been investigated for its therapeutic potential in conditions such as nicotine addiction and obesity. This technical guide provides an in-depth overview of the core CB1 receptor antagonist activity of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in maintaining homeostasis. The CB1 receptor, predominantly expressed in the central nervous system, is a prime target for pharmacological intervention in various disorders. CB1 receptor antagonists, such as this compound, block the effects of endogenous cannabinoids and exogenous agonists like Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound, a pyrazole derivative, emerged from a research program aimed at developing selective CB1 receptor antagonists with therapeutic potential.[1]

Quantitative Pharmacological Data

The antagonist activity of this compound at the CB1 receptor has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Binding Affinity of this compound at Cannabinoid Receptors

| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Rat CB1 | [³H]CP55,940 | Rat brain membranes | 0.56 | [2] |

| Human CB1 | [³H]CP55,940 | CHO cells expressing hCB1 | 3.5 | [2] |

| Human CB2 | [³H]CP55,940 | CHO cells expressing hCB2 | 400 | [2] |

Kᵢ: Inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Agonist | Cell Line/Preparation | Measured Parameter | Potency (IC₅₀/pA₂) | Reference |

| GTPγS Binding | CP55,940 | CHO cells expressing hCB1 | Inhibition of agonist-stimulated [³⁵S]GTPγS binding | IC₅₀ = 9.6 nM | [2] |

| Adenylyl Cyclase | CP55,940 | U373 MG cells | Inhibition of forskolin-stimulated adenylyl cyclase | pA₂ = 8.2 | |

| MAPK Activation | CP55,940 | CHO cells expressing hCB1 | Inhibition of agonist-induced MAPK activity | IC₅₀ = 9.6 nM |

IC₅₀: Half-maximal inhibitory concentration. pA₂: A measure of antagonist potency.

Table 3: In Vivo Activity of this compound

| Model | Effect Measured | Species | Potency (ED₅₀) | Reference |

| Ex vivo [³H]CP55,940 binding | Displacement of radioligand from brain membranes | Mouse | 3.8 mg/kg (p.o.) | |

| Antagonism of WIN55,212-2 induced effects | Hypothermia, analgesia, reduced gastrointestinal transit | Mouse | 0.3 - 3 mg/kg | |

| Antagonism of THC-induced effects | Body sway, internal perception | Human | IC₅₀ = 22.0 - 58.8 ng/mL |

ED₅₀: Half-maximal effective dose. p.o.: Oral administration.

Signaling Pathways and Mechanism of Action

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ. Agonist binding to the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. This compound, as a CB1 receptor antagonist, competitively binds to the receptor, preventing agonist-induced activation and the subsequent downstream signaling events.

References

A Technical Guide to Rimonabant: A Selective Cannabinoid Receptor Type 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rimonabant (SR141716), a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1R). Rimonabant was one of the first selective CB1R blockers to be developed for therapeutic use, primarily targeting obesity and metabolic disorders.[1] Although withdrawn from the market due to psychiatric side effects, the extensive body of research on Rimonabant offers valuable insights into the function of the endocannabinoid system and the therapeutic potential and challenges of targeting the CB1R. This document details its mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and its effects on intracellular signaling pathways.

Introduction to the Endocannabinoid System and CB1R

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including appetite, pain sensation, mood, and memory. It comprises endogenous cannabinoids (endocannabinoids), the cannabinoid receptors, and the enzymes responsible for endocannabinoid synthesis and degradation. The primary psychoactive effects of cannabis are mediated through the ECS.

The cannabinoid receptor type 1 (CB1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[2][3] Activation of CB1R by endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling to Gi/o proteins.[2][3] This signaling cascade plays a significant role in appetitive drive, which led to the hypothesis that blocking this receptor could have therapeutic benefits for obesity and related metabolic conditions.

Rimonabant: Compound Profile

Rimonabant was developed as a selective CB1R antagonist to attenuate the over-activity of the ECS associated with obesity. It acts as an inverse agonist, meaning it binds to the same receptor as an agonist but elicits the opposite pharmacological response, effectively reducing the basal activity of the receptor. This mechanism contributes to its effects on reducing appetite and improving metabolic parameters.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Rimonabant, including its binding affinity, selectivity for cannabinoid receptors, and its pharmacokinetic properties in humans.

Table 1: Binding Affinity and Selectivity of Rimonabant

| Parameter | Receptor | Value | Species | Notes |

| Ki | CB1 | 1.8 nM | Human | Ki represents the inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. |

| CB2 | 514 nM | Human | Demonstrates approximately 285-fold selectivity for CB1 over CB2 receptors. | |

| pKB | CB1 | 6.24 - 6.83 | Rhesus Monkey | pKB is the negative logarithm of the antagonist's dissociation constant, determined from in vivo studies. |

Table 2: Pharmacokinetic Properties of Rimonabant (20 mg Oral Dose)

| Parameter | Value (Healthy, Non-obese) | Value (Obese Subjects) | Unit |

| Tmax (Time to peak plasma concentration) | ~2 | ~2 | hours |

| Terminal Half-life (t1/2) | 6 - 9 | 16 | days |

| Metabolism | Hepatic | Hepatic | - |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | - |

| Excretion | 86% Fecal, 3% Renal | 86% Fecal, 3% Renal | % |

Data compiled from multiple sources.

CB1R Signaling and the Mechanism of Rimonabant

CB1 receptors are coupled to Gi/o proteins. Agonist binding initiates a signaling cascade that primarily inhibits adenylyl cyclase, reducing cAMP levels. This signaling also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade. Rimonabant, as an inverse agonist, binds to the CB1R and not only blocks the effects of agonists but also reduces the constitutive, basal activity of the receptor, leading to an increase in cAMP levels from their suppressed state.

Figure 1. Simplified CB1R signaling pathway and the inhibitory action of Rimonabant.

Key Experimental Protocols

The characterization of a selective CB1R antagonist like Rimonabant relies on a suite of standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor. It measures the ability of the test compound (e.g., Rimonabant) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of Rimonabant at the human CB1 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human CB1 receptors.

-

Radioligand: [³H]CP55,940 (a potent synthetic cannabinoid agonist).

-

Test Compound: Rimonabant.

-

Non-specific Binding Control: A high concentration of an unlabeled potent CB1 ligand (e.g., 1 µM CP55,940).

-

Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a vacuum manifold.

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cell membranes in ice-cold incubation buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reaction tubes:

-

Total Binding: Receptor membranes, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.75 nM), and incubation buffer.

-

Non-specific Binding: Same as total binding, but with the addition of 1 µM unlabeled CP55,940.

-

Competition Binding: Same as total binding, but with varying concentrations of Rimonabant.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Rimonabant to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Rimonabant that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Experimental workflow for a CB1R radioligand binding assay.

cAMP Functional Assay

This assay measures the functional effect of a compound on the CB1R signaling pathway, specifically its impact on cAMP levels. For a CB1R inverse agonist like Rimonabant, the assay will measure its ability to increase cAMP levels by inhibiting the receptor's constitutive activity, often after stimulating adenylyl cyclase with forskolin to create a measurable signal window.

Objective: To determine the functional potency (EC₅₀) of Rimonabant as an inverse agonist at the CB1 receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human CB1 receptors.

-

Adenylyl Cyclase Activator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compound: Rimonabant.

-

Assay Buffer: Physiologic saline solution (e.g., HBSS or PSS) with HEPES and BSA.

-

Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or EIA).

Procedure:

-

Cell Culture: Plate the CB1R-expressing cells in 24- or 96-well plates and grow to ~90% confluency.

-

Pre-incubation: Wash the cells with warm assay buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C. This step is critical to allow for the accumulation of any produced cAMP.

-

Compound Addition: Add varying concentrations of Rimonabant to the wells. For inverse agonist activity, you will also add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. This provides an elevated cAMP level that Rimonabant's inverse agonism can then modulate.

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of Rimonabant.

-

Determine the EC₅₀ value (the concentration of Rimonabant that produces 50% of its maximal effect) from the curve using non-linear regression.

-

Conclusion

Rimonabant remains a cornerstone compound in the study of the endocannabinoid system. Its development highlighted the therapeutic potential of CB1R antagonism for treating obesity and metabolic syndrome, demonstrating significant effects on weight loss, lipid profiles, and insulin sensitivity. However, its withdrawal due to severe psychiatric adverse effects, including depression and anxiety, underscores the critical role of central CB1R signaling in mood regulation. The extensive data available for Rimonabant continues to serve as a vital reference for the ongoing development of peripherally restricted CB1R antagonists and other modulators of the endocannabinoid system, aiming to harness the metabolic benefits while avoiding the central nervous system side effects.

References

Surinabant (SR147778): A Technical Overview of its Discovery and Development History

Introduction

Surinabant (SR147778) is a second-generation, potent, and selective cannabinoid receptor type 1 (CB1) antagonist developed by Sanofi-Aventis (now Sanofi).[1][2][3] It belongs to the 1,5-diarylpyrazole chemical class, similar to the first-in-class CB1 antagonist, rimonabant.[1][4] The rationale for the development of this compound and other CB1 antagonists stemmed from the discovery of the endocannabinoid system and its crucial role in regulating energy balance, appetite, and reward pathways. The initial therapeutic targets for this compound included nicotine addiction (smoking cessation), obesity, and other addictive disorders like alcoholism. However, despite promising preclinical data and a clear mechanism of action, its development was ultimately halted due to safety concerns that plagued the entire class of centrally-acting CB1 antagonists.

Discovery and Preclinical Characterization

The development of CB1 receptor antagonists was a logical step following the discovery of the cannabinoid receptors (CB1 and CB2) in the early 1990s and the identification of endogenous cannabinoids like anandamide. The well-known appetite-enhancing effects of cannabis (mediated by THC, a CB1 agonist) suggested that blocking this receptor could decrease appetite and food intake. This led to the development of rimonabant, the first selective CB1 receptor antagonist, in 1994.

This compound (SR147778) was developed as a second-generation antagonist with a longer duration of action and enhanced oral activity compared to rimonabant. This improved profile was attributed to the presence of a more metabolically stable ethyl group at the 4-position of its pyrazole ring.

In Vitro Profile

This compound demonstrated high affinity and selectivity for the CB1 receptor in a variety of in vitro assays. It binds with nanomolar affinity to rat and human CB1 receptors while showing significantly lower affinity for CB2 receptors, establishing its selectivity. Functional assays confirmed its antagonist properties, where it effectively blocked the intracellular signaling cascades initiated by CB1 receptor agonists.

Table 1: In Vitro Quantitative Data for this compound (SR147778)

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| CB1 Receptor | Rat Brain | 0.56 nM | |

| CB1 Receptor | Human (recombinant) | 3.5 nM | |

| CB2 Receptor | Rat Spleen | >400 nM | |

| CB2 Receptor | Human (recombinant) | >400 nM | |

| Functional Activity | |||

| Agonist-induced MAP Kinase Activity | CHO cells (human CB1) | IC50 = 9.6 nM | |

| Agonist-inhibited Adenylyl Cyclase | U373 MG cells | pA2 = 8.2 | |

| Agonist-inhibited Mouse Vas Deferens Contraction | Mouse | pA2 = 8.1 |

Experimental Protocols: In Vitro Assays

-

Radioligand Binding Assays: Membranes from rat brain or cells expressing recombinant human CB1/CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g., [3H]-CP 55,940) in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound was measured to determine its binding affinity (Ki value). Selectivity was determined by comparing Ki values for CB1 and CB2 receptors.

-

Adenylyl Cyclase Activity Assay: U373 MG cells, which endogenously express CB1 receptors, were stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels. A CB1 agonist (e.g., CP 55,940) was added to inhibit this stimulation. This compound was then introduced at various concentrations to measure its ability to antagonize the agonist's inhibitory effect. The antagonist potency is expressed as a pA2 value.

-

Mitogen-Activated Protein (MAP) Kinase Assay: Chinese Hamster Ovary (CHO) cells expressing the human CB1 receptor were treated with a CB1 agonist to induce MAP kinase activity. The ability of this compound to block this agonist-induced activity was quantified, with the results expressed as an IC50 value, the concentration required to inhibit 50% of the maximal response.

In Vivo Profile

Preclinical studies in animal models confirmed that this compound was orally active and effectively antagonized the central effects of cannabinoid agonists. Furthermore, when administered alone (per se), this compound demonstrated the ability to reduce consummatory behaviors, which supported its development for obesity and addiction.

Table 2: In Vivo Preclinical Data for this compound (SR147778)

| Parameter | Species | Effect | Value (Dose) | Reference |

| Ex Vivo Binding | Mouse | Displacement of [3H]-CP 55,940 from brain membranes | ED50 = 3.8 mg/kg (oral) | |

| Pharmacological Antagonism | Mouse | Antagonism of agonist-induced hypothermia, analgesia, and reduced GI transit | 0.3 - 3 mg/kg | |

| Per Se Effects | Mouse/Rat | Reduction of ethanol or sucrose consumption | 0.3 - 10 mg/kg | |

| Rat | Reduction of food intake (fasted and non-deprived) | 0.3 - 10 mg/kg | ||

| sP Rats | Suppression of alcohol drinking behavior | 0.3 - 10 mg/kg (i.p.) |

Experimental Protocols: In Vivo Assays

-

Ex Vivo Binding: Mice were administered this compound orally. At various time points, the animals were sacrificed, and their brains were removed. Brain membranes were prepared and incubated with a radiolabeled cannabinoid to assess the occupancy of CB1 receptors by this compound. The dose required to achieve 50% displacement (ED50) was calculated.

-

Cannabinoid Tetrad Antagonism: Rodents were pre-treated with this compound before being administered a potent synthetic cannabinoid agonist (like WIN55212-2 or CP 55,940). The ability of this compound to block the classic "tetrad" of cannabinoid effects—hypothermia, analgesia (tested via hot plate or tail-flick), suppression of locomotor activity, and catalepsy—was then measured.

-

Consummatory Behavior Models: To test for effects on addiction and appetite, rats or mice were given access to solutions of ethanol, sucrose, or standard chow. This compound was administered, and the subsequent change in consumption over a set period was measured and compared to a vehicle-treated control group.

CB1 Receptor Signaling and Antagonism

This compound acts by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR). When activated by endocannabinoids (like anandamide or 2-AG) or exogenous agonists (like THC), the CB1 receptor couples to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which reduces the production of cAMP, and the activation of the MAP kinase pathway. By binding to the receptor without activating it, this compound prevents these downstream signaling events.

References

- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic/pharmaco–dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ9‐tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of cannabinoid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Surinabant: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surinabant (SR147778) is a selective antagonist of the cannabinoid receptor type 1 (CB1), which has been investigated for various therapeutic applications. Understanding the pharmacokinetic properties of a drug candidate in preclinical models is fundamental for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

I. Pharmacokinetic Parameters in Preclinical Models

While extensive pharmacokinetic data for this compound in humans is available, detailed quantitative data in preclinical species is less prevalent in the public domain. However, key studies have established its oral activity and central nervous system penetration.

A. Oral Bioavailability and Efficacy

This compound has been demonstrated to be an orally active CB1 receptor antagonist in both mice and rats.[1]

Table 1: Oral Efficacy of this compound in Rodent Models

| Species | Parameter | Value | Description | Reference |

| Mouse | ED₅₀ (p.o.) | 3.8 mg/kg | Dose required to displace 50% of [³H]-CP 55,940 binding in the brain ex vivo.[1] | [1] |

| Mouse | Effective Dose Range (p.o.) | 0.3 - 3 mg/kg | Dose range for antagonizing various pharmacological effects.[1] | [1] |

| Rat | Effective Dose Range (p.o.) | 0.3 - 10 mg/kg | Dose range for reducing food and ethanol or sucrose consumption. |

B. Brain Penetration

II. Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

A. Ex Vivo [³H]-CP 55,940 Binding Assay in Mice

This assay was utilized to determine the in vivo potency and duration of action of this compound after oral administration.

Experimental Workflow:

Figure 1: Workflow for the ex vivo [³H]-CP 55,940 binding assay.

Protocol Details:

-

Animal Dosing: Male Swiss mice are administered this compound orally at various doses. A control group receives the vehicle.

-

Tissue Harvest: At predetermined time points after dosing, mice are euthanized, and their brains are quickly excised.

-

Membrane Preparation: The brains are homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to centrifugation to pellet the crude membrane fraction. The pellet is then washed and resuspended.

-

Binding Reaction: Aliquots of the brain membrane preparation are incubated with a saturating concentration of the radiolabeled CB1 receptor agonist [³H]-CP 55,940.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioactivity.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation spectrometry.

-

Data Analysis: The percentage of inhibition of [³H]-CP 55,940 binding is calculated for each dose of this compound compared to the vehicle-treated group. The ED₅₀ value is then determined by non-linear regression analysis of the dose-response curve.

B. Antagonism of Cannabinoid-Induced Effects in Mice

This series of experiments assessed the ability of orally administered this compound to block the pharmacological effects of a CB1 receptor agonist.

Experimental Workflow:

Figure 2: General workflow for assessing the antagonist activity of this compound.

Protocol Details:

-

Pre-treatment: Animals are orally administered with either this compound at different doses or the vehicle.

-

Agonist Challenge: After a specific pre-treatment time, a CB1 receptor agonist is administered to the animals.

-

Assessment of Pharmacological Response: A battery of tests is conducted to measure the typical effects of CB1 receptor activation, which may include:

-

Hypothermia: Rectal temperature is measured at various time points.

-

Analgesia: Nociceptive responses are evaluated using methods like the tail-flick or hot-plate test.

-

Catalepsy: The duration of immobility is assessed using the bar test.

-

-

Data Analysis: The ability of this compound to reverse or block the agonist-induced effects is quantified by comparing the responses of the this compound-treated groups to the vehicle-treated control group.

III. Metabolism

In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of this compound. While specific studies on the metabolic pathways of this compound in preclinical species are not extensively published, it is a common practice in drug development to use liver microsomes from preclinical species (e.g., rat, mouse, dog, monkey) to assess metabolic stability and identify potential species differences in metabolism.

Signaling Pathway of CYP-mediated Metabolism:

Figure 3: Simplified pathway of this compound metabolism.

Conclusion

The available preclinical data indicate that this compound is an orally active and brain-penetrant CB1 receptor antagonist. Key in vivo studies in mice and rats have established its efficacy and effective dose ranges for target engagement and pharmacological activity. While detailed pharmacokinetic parameters in preclinical species are not widely published, the methodologies described provide a framework for conducting further studies to fully characterize the ADME profile of this compound. A thorough understanding of its preclinical pharmacokinetics is essential for the continued development and potential therapeutic application of this and other CB1 receptor antagonists.

References

Surinabant: A Technical Guide to its Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surinabant (SR147778) is a diarylpyrazole derivative that has been extensively investigated for its therapeutic potential, primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and a significant target for drug development.[1] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the CB1 receptor, including detailed experimental protocols and visualization of key pathways.

Binding Affinity and Selectivity of this compound

This compound exhibits a high binding affinity for the human CB1 receptor and substantial selectivity over the cannabinoid receptor type 2 (CB2). The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Quantitative Binding Data

The binding affinity of this compound has been determined through radioligand binding assays. These experiments have demonstrated its potent and selective interaction with the CB1 receptor.

| Receptor | Species/Tissue | Radioligand | Ki (nM) | Reference |

| CB1 | Human (recombinant) | [3H]-CP 55,940 | 3.5 | [2] |

| CB1 | Rat (brain) | [3H]-CP 55,940 | 0.56 | [2] |

| CB2 | Human (recombinant) | [3H]-CP 55,940 | 400 | [2] |

| CB2 | Rat (spleen) | [3H]-CP 55,940 | 400 |

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors

The data clearly indicates that this compound has a significantly higher affinity for the CB1 receptor compared to the CB2 receptor, with a selectivity of over 100-fold in humans.

Off-Target Selectivity

To assess its specificity, this compound was screened against a large panel of other potential biological targets.

| Target Panel | Number of Targets | Activity | Reference |

| Various Receptors, Ion Channels, and Enzymes | >100 | No significant affinity (IC50 > 1 µM) |

Table 2: Off-Target Selectivity Profile of this compound

This broad screening demonstrates that this compound is a highly selective ligand for the CB1 receptor, with minimal interaction with a wide range of other molecular targets.

Functional Activity

In addition to its binding affinity, the functional activity of this compound as a CB1 receptor antagonist has been characterized in various in vitro and in vivo models.

In Vitro Functional Assays

| Assay | Cell Line | Agonist | Functional Effect of this compound | pA2 / IC50 | Reference |

| Forskolin-stimulated adenylyl cyclase activity | U373 MG (human glioblastoma) | CP 55,940 | Antagonism | pA2 = 8.2 | |

| Mitogen-activated protein kinase (MAPK) activity | CHO (expressing human CB1) | CP 55,940 | Antagonism | IC50 = 9.6 nM | |

| Mouse vas deferens contractions | Mouse | CP 55,940 | Antagonism | pA2 = 8.1 |

Table 3: In Vitro Functional Antagonist Activity of this compound

The pA2 value is a measure of the potency of an antagonist in functional assays. The data in Table 3 confirms that this compound acts as a potent antagonist at the CB1 receptor, effectively blocking the intracellular signaling initiated by a CB1 agonist.

In Vivo Functional Data

In human studies, this compound has been shown to antagonize the physiological effects induced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

| Pharmacodynamic Effect | Agonist | IC50 (ng/mL) | Reference |

| Body Sway | THC | 22.0 | |

| Internal Perception ("Feeling High") | THC | 58.8 |

Table 4: In Vivo Functional Antagonist Activity of this compound in Humans

These IC50 values represent the plasma concentration of this compound required to inhibit 50% of the maximal effect of THC, providing further evidence of its CB1 antagonist activity in a clinical setting.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound.

Radioligand Binding Assay for CB1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor or from rat brain tissue.

-

Radioligand: [3H]-CP 55,940.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.05% BSA.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the diluted this compound or vehicle.

-

50 µL of [3H]-CP 55,940 (at a concentration close to its Kd).

-

50 µL of the membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated Adenylyl Cyclase (cAMP) Functional Assay

This protocol is used to determine the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Cells expressing the human CB1 receptor (e.g., U373 MG or CHO cells).

-

CB1 receptor agonist (e.g., CP 55,940).

-

Test compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or radiochemical).

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Add the CB1 agonist (e.g., CP 55,940) at a concentration that produces a submaximal inhibition of adenylyl cyclase (e.g., EC80).

-

Stimulate the cells with forskolin for a specific time (e.g., 10-15 minutes) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

The pA2 value can be calculated from the Schild equation to quantify the antagonist potency.

-

Signaling Pathways

This compound, as a CB1 receptor antagonist, blocks the canonical signaling pathway of the CB1 receptor. The CB1 receptor is coupled to inhibitory G proteins (Gi/o).

Upon activation by an agonist, the CB1 receptor promotes the dissociation of the Gi/o protein subunits. The αi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can modulate other effectors, including ion channels and the mitogen-activated protein kinase (MAPK) cascade. This compound competitively binds to the CB1 receptor, preventing agonist binding and the subsequent activation of these downstream signaling events.

Conclusion

This compound is a potent and highly selective antagonist of the CB1 receptor. Its high affinity for the CB1 receptor, coupled with its excellent selectivity over the CB2 receptor and a wide range of other molecular targets, has made it a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocannabinoid System and Surinabant Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the endocannabinoid system (ECS) and its interaction with Surinabant (SR147778), a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist. The document elucidates the core components of the ECS, including its endogenous ligands, receptors, and enzymes, with a focus on the signaling cascades initiated by CB1 receptor activation. A comprehensive profile of this compound is presented, encompassing its pharmacological, pharmacokinetic, and clinical trial data. Detailed experimental protocols for key in vitro assays used to characterize compounds like this compound are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and their physiological consequences. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting CB1 receptors.

The Endocannabinoid System: An Overview

The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes, including appetite, pain sensation, mood, memory, and metabolism. Its primary components are the endocannabinoids, the cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids.

Endocannabinoids

The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[1][2] These lipid messengers are not stored in vesicles like classical neurotransmitters but are synthesized on-demand from membrane phospholipid precursors in response to neuronal depolarization and increased intracellular calcium levels.[2][3]

-

Anandamide (AEA): Primarily synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) by the enzyme NAPE-specific phospholipase D (NAPE-PLD).[4] It is degraded by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.

-

2-Arachidonoylglycerol (2-AG): Synthesized from diacylglycerol (DAG) by the action of diacylglycerol lipase (DAGL). It is primarily degraded by monoacylglycerol lipase (MAGL) into arachidonic acid and glycerol. 2-AG is the most abundant endocannabinoid in the brain.

Cannabinoid Receptors

The effects of endocannabinoids are mediated primarily by two G-protein coupled receptors (GPCRs):

-

Cannabinoid Receptor Type 1 (CB1): Highly expressed in the central nervous system, particularly in the cortex, basal ganglia, hippocampus, and cerebellum, as well as in peripheral tissues such as adipose tissue, liver, and skeletal muscle. Its widespread distribution in the brain accounts for the psychotropic effects of exogenous cannabinoids.

-

Cannabinoid Receptor Type 2 (CB2): Predominantly found in the immune system and hematopoietic cells, with lower expression levels in the central nervous system.

Retrograde Signaling

A key feature of the endocannabinoid system in the brain is its involvement in retrograde signaling. Endocannabinoids are synthesized in the postsynaptic neuron, travel backward across the synapse, and bind to presynaptic CB1 receptors. This activation of presynaptic CB1 receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity.

CB1 Receptor Signaling Pathways

The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist (such as anandamide, 2-AG, or THC), the G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effector proteins.

The primary signaling cascades initiated by CB1 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

-

Modulation of Ion Channels: The βγ subunit can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can stimulate several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in regulating gene expression, cell proliferation, and survival.

It is important to note that the CB1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal level of signaling can be reduced by inverse agonists.

This compound (SR147778): A CB1 Receptor Antagonist/Inverse Agonist

This compound is a diarylpyrazole derivative developed by Sanofi-Aventis. It is a potent and selective antagonist of the CB1 receptor and also exhibits inverse agonist properties. This compound was primarily investigated for its potential as an aid for smoking cessation and as a treatment for obesity.

Pharmacological Profile

This compound binds with high affinity to the CB1 receptor and has a much lower affinity for the CB2 receptor, demonstrating its selectivity. As an antagonist, it blocks the effects of CB1 agonists like THC. As an inverse agonist, it reduces the constitutive activity of the CB1 receptor, leading to effects opposite to those of agonists.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| CB1 Receptor | Rat Brain | 0.56 nM | |

| CB1 Receptor | Human (recombinant) | 3.5 nM | |

| CB2 Receptor | Rat Spleen | 400 nM | |

| CB2 Receptor | Human (recombinant) | 400 nM | |

| Functional Activity (IC50/pA2) | |||

| Inhibition of CP 55,940-induced MAPK activity (IC50) | CHO cells (human CB1) | 9.6 nM | |

| Antagonism of CP 55,940 in mouse vas deferens (pA2) | Mouse | 8.1 | |

| Antagonism of forskolin-stimulated adenylyl cyclase (pA2) | U373 MG cells | 8.2 | |

| Inhibition of THC-induced body sway (IC50) | Human | 22.0 ng/mL | |

| Inhibition of THC-induced "internal perception" (IC50) | Human | 58.8 ng/mL |

Pharmacokinetic Properties

Studies in humans have characterized the pharmacokinetic profile of this compound following oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng.h/mL) | Reference |

| 5 mg | 18.9 | 1.58 | 196 | |

| 20 mg | 59.8 | 1.58 | 722 | |

| 60 mg | 131 | 1.58 | 1583 |

This compound exhibits a long terminal half-life, ranging from 161 to 183 hours after repeated dosing. Steady-state concentrations are typically achieved by day 13 of daily administration. The primary route of elimination is through the feces, and the major cytochrome P450 isoform involved in its metabolism is CYP3A4.

Clinical Trials

This compound has been evaluated in clinical trials for smoking cessation. In a randomized, double-blind, placebo-controlled trial, this compound did not significantly improve smoking cessation rates compared to placebo. However, it did show a modest effect in reducing post-cessation weight gain. The most commonly reported adverse events included headache, nausea, insomnia, and anxiety.

Experimental Protocols

The characterization of CB1 receptor ligands like this compound relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Objective: To measure the displacement of a radiolabeled CB1 ligand by this compound to determine its binding affinity.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates.

-

Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/B or GF/C glass fiber).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge to pellet the membranes and wash them. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200-250 µL:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension (typically 5-20 µg of protein).

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane suspension.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.

-

Washing: Wash the filters rapidly three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Inverse Agonism

This functional assay measures the ability of a compound to modulate cAMP levels, providing insight into its agonist, antagonist, or inverse agonist properties at Gαi/o-coupled receptors like CB1.

Objective: To determine if this compound acts as an inverse agonist by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

-

Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

-

Forskolin: An activator of adenylyl cyclase.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to the desired confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Protocol (Inverse Agonist Mode): a. Wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate basal cAMP levels. d. Incubate for the time specified in the assay kit protocol (typically 15-30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

An inverse agonist will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels.

-

Determine the IC50 value for the reduction in cAMP levels.

-

Conclusion

This compound is a well-characterized, selective CB1 receptor antagonist with inverse agonist properties. Its high affinity for the CB1 receptor and ability to block the effects of cannabinoid agonists have been demonstrated in a variety of in vitro and in vivo models. While clinical trials did not support its efficacy for smoking cessation, the study of this compound has contributed significantly to our understanding of the endocannabinoid system and the therapeutic potential and challenges of targeting the CB1 receptor. The experimental protocols and data presented in this guide provide a framework for the continued investigation of the intricate roles of the endocannabinoid system in health and disease and for the development of the next generation of CB1 receptor modulators with improved therapeutic profiles. Further research is warranted to fully elucidate the consequences of inverse agonism at the CB1 receptor and the potential for developing neutral antagonists that may offer a better safety profile.

References

- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Tantalizing Target: A Technical Whitepaper on Surinabant Research in Smoking Cessation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system, a key regulator of reward and homeostasis, has long been a focal point in addiction research. Surinabant (SR147778), a selective CB1 cannabinoid receptor antagonist, emerged as a promising therapeutic agent for smoking cessation. This technical guide provides an in-depth analysis of the clinical research surrounding this compound for this indication. It synthesizes key clinical trial data, delineates detailed experimental protocols, and visualizes the intricate signaling pathways involved. While this compound ultimately did not demonstrate efficacy in improving smoking cessation rates, the research has provided invaluable insights into the role of the endocannabinoid system in nicotine dependence and the challenges of targeting this pathway. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel approaches to smoking cessation.

Introduction: The Rationale for Targeting the Endocannabinoid System

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by modulating various neurotransmitter systems, most notably the mesolimbic dopamine pathway, often referred to as the brain's "reward circuit".[1][2] Emerging evidence has highlighted a significant interplay between the nicotinic acetylcholine receptor (nAChR) system and the endocannabinoid (eCB) system in mediating the reinforcing properties of nicotine.[1][3] Chronic nicotine exposure has been shown to increase levels of the endocannabinoid anandamide in the limbic forebrain, suggesting a hyperactive eCB system in nicotine dependence.[3]

This hyperactivity is believed to contribute to the rewarding effects of smoking and the manifestation of withdrawal symptoms upon cessation. The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor, is densely expressed in brain regions associated with reward, motivation, and memory. The hypothesis underpinning the development of CB1 receptor antagonists for smoking cessation is that by blocking these receptors, the reinforcing effects of nicotine would be attenuated, and the motivation to smoke would be reduced. This compound, a potent and selective CB1 receptor antagonist, was developed by Sanofi-Aventis to test this hypothesis.

Clinical Trial Data: The SURSMOKE Study and Comparative Analysis

The primary investigation into the efficacy of this compound for smoking cessation was the SURSMOKE (Efficacy and Safety of this compound Treatment as an Aid to Smoking Cessation) study, a randomized, double-blind, placebo-controlled, parallel-group clinical trial. Below is a summary of the key quantitative findings from this trial, alongside data from trials of other CB1 receptor antagonists, rimonabant and taranabant, for context.

Table 1: Efficacy of this compound in Smoking Cessation (SURSMOKE Trial)

| Treatment Group | Number of Participants (n) | 4-Week Continuous Abstinence Rate (Weeks 5-8) | p-value (for trend vs. Placebo) |

| Placebo | 202 | 25.2% | - |

| This compound 2.5 mg/day | 199 | 22.6% | 0.4 |

| This compound 5 mg/day | 204 | 22.1% | 0.4 |

| This compound 10 mg/day | 205 | 21.5% | 0.4 |

| Data sourced from Tonstad et al. (2012) |

Table 2: Effect of this compound on Post-Cessation Weight Gain (SURSMOKE Trial)

| Treatment Group | Mean Weight Gain from Baseline (kg) | Standard Error (SE) | p-value (for trend vs. Placebo) |

| Placebo | 1.19 | 0.13 | - |

| This compound 2.5 mg/day | 0.75 | 0.13 | < 0.001 |

| This compound 5 mg/day | 0.53 | 0.13 | < 0.001 |

| This compound 10 mg/day | 0.24 | 0.13 | < 0.001 |

| Data sourced from Tonstad et al. (2012) |

Table 3: Comparative Efficacy of CB1 Receptor Antagonists in Smoking Cessation

| Drug | Dose | Abstinence Rate (vs. Placebo) | Key Findings |

| This compound | 2.5, 5, 10 mg/day | No significant improvement | Did not improve smoking cessation rates but did reduce post-cessation weight gain. |

| Rimonabant | 20 mg/day | Increased odds of quitting by ~1.5-fold at one year. | Modestly effective for smoking cessation and moderated weight gain. Withdrawn from the market due to psychiatric side effects. |

| Taranabant | 2-8 mg/day | No clear benefit over placebo at 8 weeks. | Development discontinued due to psychiatric adverse events. |

The data clearly indicate that while this compound had a statistically significant effect on mitigating weight gain, a common side effect of smoking cessation, it failed to demonstrate efficacy in promoting abstinence from smoking. This stands in contrast to rimonabant, which showed a modest effect on cessation rates but was ultimately withdrawn due to severe psychiatric adverse events, a fate shared by taranabant.

Experimental Protocols

While the complete, unabridged protocol for the SURSMOKE trial is not publicly available, a detailed methodology can be constructed based on the published literature and standard practices for smoking cessation clinical trials.

SURSMOKE Trial (NCT00432575) - Reconstructed Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population:

-

Inclusion Criteria: Adult smokers (over legal age) who smoked an average of at least 10 cigarettes per day for the preceding 6 months and were motivated to quit.

-

Exclusion Criteria: Individuals with limited motivation, another household member enrolled in the study, use of non-tobacco nicotine products within the last 3 months, dependence on alcohol or illicit drugs, current diagnosis of a psychotic disorder or major depressive episode, and recent major cardiovascular events.

-

-

Intervention:

-

Screening Phase (2 weeks): Participants underwent initial screening and baseline assessments.

-

Treatment Phase (8 weeks): Eligible participants were randomized to one of four groups: placebo, this compound 2.5 mg/day, this compound 5 mg/day, or this compound 10 mg/day. All participants received brief smoking cessation counseling at each visit.

-

Follow-up Phase (6 weeks): A non-drug follow-up period to assess longer-term abstinence.

-

-

Target Quit Date (TQD): Set for the beginning of week 3 of the treatment phase.

-

Primary Outcome Measure: 4-week continuous abstinence from smoking during weeks 5 through 8 of the treatment phase.

-

Biochemical Verification of Abstinence:

-

Expired Carbon Monoxide (CO): Measured at each study visit. A reading of ≤ 10 parts per million (ppm) was typically required to confirm self-reported abstinence.

-

Salivary or Urinary Cotinine: Cotinine, a major metabolite of nicotine, has a longer half-life than nicotine and is a reliable biomarker of tobacco use. Samples were likely collected at baseline and at the end of the treatment period to confirm abstinence, with a typical cut-off of <10-15 ng/mL.

-

-

Secondary Outcome Measures:

-

Change in body weight from baseline.

-

Incidence and severity of adverse events.

-

-

Adverse Event Monitoring: The most common adverse events reported with a greater incidence than placebo were headache, nausea, insomnia, anxiety, nasopharyngitis, diarrhea, and hyperhidrosis.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound and other CB1 receptor antagonists in the context of nicotine addiction is rooted in the modulation of the brain's reward circuitry. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Nicotine's Effect on the Dopamine Reward Pathway

References

Surinabant in Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surinabant (SR147778) is a selective antagonist of the cannabinoid receptor type 1 (CB1) developed by Sanofi-Aventis.[1] As with other first-generation CB1 receptor antagonists, its primary therapeutic targets were initially centered on addiction and obesity, given the known role of the endocannabinoid system in appetite and reward pathways.[1][2] While the clinical development of many first-generation CB1 antagonists was halted due to centrally-mediated adverse effects, the class remains a significant area of interest for its potential to treat metabolic syndrome and its constituent pathologies, including obesity, dyslipidemia, and insulin resistance.[3][4] This technical guide provides a comprehensive overview of the available data on this compound in the context of metabolic syndrome studies, supplemented with data from the closely related compound, rimonabant, to provide a broader understanding of the potential effects of this class of drugs.

Mechanism of Action

The endocannabinoid system, through the activation of CB1 receptors in both central and peripheral tissues, plays a crucial role in regulating energy balance, lipid metabolism, and glucose homeostasis. Overactivity of this system is associated with the development of obesity and metabolic syndrome. This compound, as a CB1 receptor antagonist, is designed to block these effects. In peripheral tissues such as the liver, adipose tissue, and skeletal muscle, CB1 receptor activation promotes lipogenesis and insulin resistance. By antagonizing these receptors, this compound and similar compounds are hypothesized to reduce fat accumulation, improve insulin sensitivity, and favorably modulate lipid profiles.

Signaling Pathways

The antagonism of the CB1 receptor by agents like this compound initiates a cascade of downstream signaling events that contribute to its metabolic effects. The following diagram illustrates the key signaling pathways involved.

Preclinical and Clinical Data

Direct quantitative data on this compound's effects on a full range of metabolic syndrome parameters are limited. The most relevant clinical data comes from a smoking cessation trial where body weight was a secondary endpoint. To provide a more complete picture, data from studies on rimonabant, another first-generation CB1 antagonist, are also included.

This compound: Clinical Data on Body Weight

The SURSMOKE study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy of this compound for smoking cessation and reported on changes in body weight.

| Treatment Group | Dose | Duration | Mean Body Weight Gain (kg) | Standard Error (SE) |

| This compound | 2.5 mg/day | 8 weeks | 0.75 | 0.13 |

| This compound | 5 mg/day | 8 weeks | 0.53 | 0.13 |

| This compound | 10 mg/day | 8 weeks | 0.24 | 0.13 |

| Placebo | - | 8 weeks | 1.19 | 0.13 |

| Table 1: Effect of this compound on Body Weight Gain in a Smoking Cessation Trial. |

Rimonabant: Data from Metabolic Syndrome and Obesity Trials

The Rimonabant in Obesity (RIO) program provides a wealth of data on the effects of CB1 antagonism on metabolic parameters.

| Parameter | Rimonabant (20 mg/day) | Placebo |

| Body Weight Change (kg) | -6.5 | -1.6 |

| Waist Circumference Change (cm) | -6.4 | -2.8 |

| HDL Cholesterol Change (%) | +16.4 | +7.9 |

| Triglycerides Change (%) | -6.9 | +7.9 |

| Fasting Insulin Change (µU/mL) | -0.6 | +0.7 |

| HOMA-IR Change | -0.2 | +0.3 |

| Adiponectin Change (%) | +57.7 | +11.5 |

| Table 2: Pooled 1-Year Data from the RIO Program in Non-Diabetic Overweight/Obese Patients. |

| Parameter | Rimonabant (20 mg/day) | Placebo |

| HbA1c Change (%) | -0.6 | +0.1 |

| Table 3: Change in HbA1c in Patients with Type 2 Diabetes (RIO-Diabetes). |

Experimental Protocols

General Preclinical Experimental Workflow for CB1 Antagonists in Metabolic Syndrome Models

1. Animal Model:

-

Diet-Induced Obesity (DIO) Model: C57BL/6J mice are commonly fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 14-20 weeks) to induce obesity, insulin resistance, and dyslipidemia.

-

Genetic Models: Genetically obese models such as ob/ob mice can also be utilized.

2. Acclimatization and Baseline Measurements:

-

Animals are housed in a controlled environment (temperature, light-dark cycle) and allowed to acclimate.

-

Baseline measurements of body weight, food and water intake, fasting blood glucose, and plasma lipids are recorded.

3. Randomization and Treatment Administration:

-

Animals are randomized into treatment and control groups.

-

This compound or vehicle is administered, typically via oral gavage, at specified doses and frequencies for a defined treatment period (e.g., 28 days).

4. In-life Monitoring and Metabolic Testing:

-

Body weight and food intake are monitored regularly (e.g., daily).

-

Metabolic tests such as Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.

5. Endpoint Analysis:

-

At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., liver, adipose tissue) are collected.

-

Blood samples are analyzed for plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and relevant hormones (e.g., leptin, adiponectin).

-

Tissues may be analyzed for triglyceride content and gene expression related to lipid metabolism.

Conclusion

The available evidence, primarily from a smoking cessation study, suggests that this compound has a modest effect on attenuating weight gain. Extrapolating from the more extensive data on the first-generation CB1 antagonist rimonabant, it is plausible that this compound could exert broader beneficial effects on the various components of metabolic syndrome, including improvements in lipid profiles and glucose metabolism. However, the clinical development of this compound for metabolic indications did not progress, likely due to the safety concerns that led to the withdrawal of rimonabant. Future research in this area is focused on peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, thereby avoiding the centrally-mediated psychiatric side effects while retaining the potential metabolic benefits. This guide provides a foundational understanding for researchers interested in the role of CB1 receptor antagonism in metabolic diseases and highlights the need for further studies on peripherally selective agents.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Surinabant in Addiction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, has emerged as a critical modulator of reward and reinforcement processes in the brain, making it a key target in addiction research.[1] Surinabant (SR147778), a selective CB1 receptor antagonist, has been investigated for its therapeutic potential in treating various substance use disorders.[2] This technical guide provides an in-depth overview of the core research surrounding this compound's role in addiction, consolidating preclinical and clinical findings, detailing experimental methodologies, and visualizing key pathways. While extensive research has been conducted on the class of CB1 receptor antagonists, particularly rimonabant, this guide will focus on the available data for this compound, supplemented with data from related compounds to provide a broader context where specific this compound data is limited.

Mechanism of Action

This compound is a high-affinity, selective antagonist of the CB1 receptor.[3] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high densities in brain regions implicated in reward and addiction, such as the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release, primarily GABA and glutamate.

Drugs of abuse are known to increase dopamine release in the mesolimbic pathway, a key neurobiological substrate of reward and reinforcement. The endocannabinoid system is intricately involved in this process. By blocking the CB1 receptor, this compound is hypothesized to attenuate the rewarding effects of drugs of abuse by modulating these downstream signaling cascades.

Signaling Pathway of CB1 Receptor Antagonism in Addiction

Quantitative Data

The following tables summarize the available quantitative data for this compound in both clinical and preclinical addiction research.

Table 1: this compound Binding Affinity and Potency

| Parameter | Value | Species | Assay | Reference |

| Ki for CB1 Receptor | ~1-10 nM (estimated) | - | Radioligand Binding | [1] |